Ethyl 8-(2-iodophenyl)-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like Ethyl 8-(2-iodophenyl)-8-oxooctanoate would likely be complex, involving various types of chemical bonds and functional groups . Without more specific information, it’s difficult to provide a detailed analysis of the molecular structure.Chemical Reactions Analysis
The chemical reactions involving a compound like this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this compound would depend on its specific structure . These could include properties like molecular weight, solubility, and reactivity.Scientific Research Applications
Chemoenzymatic Synthesis Applications
Ethyl 2-hydroxy-3-oxooctanoate, a related compound to Ethyl 8-(2-iodophenyl)-8-oxooctanoate, has been utilized in the chemoenzymatic synthesis of specific lactones. For instance, its reduction with immobilised baker's yeast results in highly diastereoselective and enantioselective anti-2R,3R-dihydroxy ester, which is converted to specific hydroxy-γ-decalactones (Fadnavis, Vadivel, & Sharfuddin, 1999).
Asymmetric Synthesis
Ethyl 3-chloro-2-oxooctanoate, another related compound, has been used in asymmetric synthesis. Its reduction with baker’s yeast leads to the formation of ethyl 3-chloro-2-hydroxyoctanoate, a key intermediate in the synthesis of specific epoxyoctanal compounds (Tsuboi, Furutani, & Takeda, 1987).
Cyclization Reactions
The cyclization of related ketones, like 2-(3-hydroxyphenyl)ethyl ketone, yields quinolin-8-ols and tetrahydroquinolin-8-ols, showcasing the role of these compounds in synthesizing heterocyclic structures (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Synthesis of Chiral Precursors
Ethyl 8-chloro-6-oxooctanoate (ECOO) is used in the efficient synthesis of chiral precursors, such as ethyl (S)-8-chloro-6-hydroxyoctanoate. This is crucial for producing compounds like (R)-α-lipoic acid (Chen, Zheng, Ni, Zeng, & Xu, 2014).
Stereoselective Formation of Carbohydrate Derivatives
The [1-cyano-2-(2-iodophenyl)]ethylidene group, closely related to the core structure of this compound, has been used as a protecting group in the stereoselective formation of carbohydrate derivatives like beta-D-mannopyranosides and beta-D-rhamnopyranosides (Crich & Bowers, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 8-(2-iodophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVASPNEMFBGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645710 |
Source
|
Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-21-4 |
Source
|
Record name | Ethyl 2-iodo-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(2-iodophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.